2-Bromo-1,1-difluorocyclopropane
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Overview
Description
2-Bromo-1,1-difluorocyclopropane is an organic compound with the molecular formula C₃H₃BrF₂. It is a cyclopropane derivative where two fluorine atoms and one bromine atom are attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-difluorocyclopropane typically involves the reaction of bromine with 1,1-difluorocyclopropane. One common method includes the use of bromine in the presence of a catalyst to facilitate the addition of the bromine atom to the cyclopropane ring . Another approach involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst, although this method yields low amounts of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. The use of advanced catalysts and reaction conditions, such as higher temperatures and pressures, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1-difluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different cyclopropane derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides, to form new products.
Elimination Reactions: Under certain conditions, the bromine atom can be eliminated, resulting in the formation of difluorocyclopropene.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like hydroxide ions, alkoxide ions, and hydrogen halides. Reaction conditions often involve the use of solvents such as dioxane and catalysts like tetraphenylarsonium chloride .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted cyclopropane derivatives, while elimination reactions can produce difluorocyclopropene .
Scientific Research Applications
2-Bromo-1,1-difluorocyclopropane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Medicinal Chemistry: Its derivatives are studied for potential pharmaceutical applications.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-difluorocyclopropane involves its ability to undergo various chemical reactions due to the presence of the bromine and fluorine atoms. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Bromo-1,1-difluorocyclopropane can be compared with other similar compounds, such as:
1,1-Difluorocyclopropane: Lacks the bromine atom, making it less reactive in certain substitution and elimination reactions.
2-Chloro-1,1-difluorocyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,1,2-Trifluorocyclopropane: Contains an additional fluorine atom, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-1,1-difluorocyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2/c4-2-1-3(2,5)6/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKSEBQTJOQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51326-64-8 |
Source
|
Record name | 2-Bromo-1,1-difluorocyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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